molecular formula C17H24N2O8 B4041680 2,6-dimethyl-4-[3-(4-nitrophenoxy)propyl]morpholine oxalate

2,6-dimethyl-4-[3-(4-nitrophenoxy)propyl]morpholine oxalate

Cat. No.: B4041680
M. Wt: 384.4 g/mol
InChI Key: BFXIVBUGLSLBBL-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[3-(4-nitrophenoxy)propyl]morpholine oxalate is a useful research compound. Its molecular formula is C17H24N2O8 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15326573 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nickel and Zinc Complexes with Heterocycle and Schiff Base Ligands

Research demonstrates the synthesis and characterization of nickel and zinc complexes involving morpholine derivatives, showing their ability to form supramolecular networks via hydrogen bonding. These complexes exhibit square-planar and distorted square-pyramidal stereochemistries, respectively, with potential implications in the development of new materials and catalysis processes (Xiao‐Hua Chen et al., 2009).

Synthesis of Platinum(II) NCN Pincer Complexes

A study on the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) chloride complexes explores the catalytic applications for carbon-carbon bond formation. This research sheds light on the structural and synthetic aspects of using oxazoline ligands in metal complexes, suggesting their utility in catalysis and organic synthesis (J. Fossey & C. Richards, 2004).

Fluorescent Probes for Hypoxic Cells

The development of a fluorescent probe based on a 4-nitroimidazole moiety with morpholine groups demonstrates a novel approach for imaging the hypoxic status of tumor cells. This probe's selectivity and sensitivity for nitroreductase activity in hypoxic environments underscore its potential in biomedical research and diagnostics (Weipei Feng et al., 2016).

Oxetanes in Drug Discovery

Oxetanes, including those related to morpholine structures, are highlighted for their significant impact on drug properties such as solubility, lipophilicity, and metabolic stability. This research underpins the strategic incorporation of oxetanes in drug design to improve pharmacokinetic profiles and efficacy (Georg Wuitschik et al., 2010).

Antifungal Agents

The synthesis and evaluation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents offer insights into the design of new treatments for fungal infections. This study emphasizes the importance of morpholine derivatives in developing pharmaceuticals with broad-spectrum antifungal activity (D. Bardiot et al., 2015).

Properties

IUPAC Name

2,6-dimethyl-4-[3-(4-nitrophenoxy)propyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.C2H2O4/c1-12-10-16(11-13(2)21-12)8-3-9-20-15-6-4-14(5-7-15)17(18)19;3-1(4)2(5)6/h4-7,12-13H,3,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXIVBUGLSLBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.